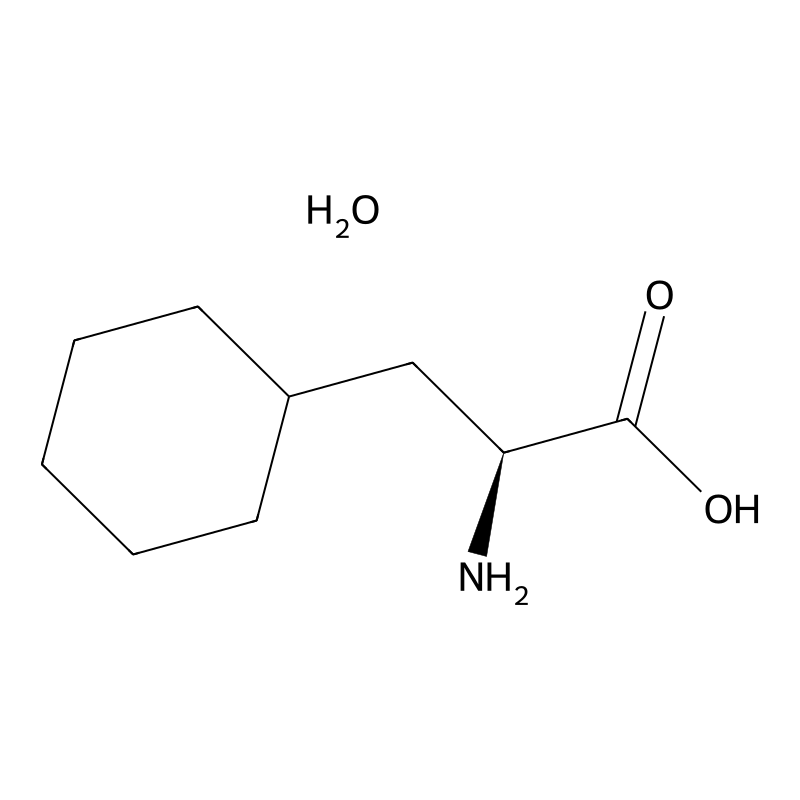(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Amino Acid Analogue
The molecule contains an amino group and a carboxylic acid group, functional groups commonly found in natural amino acids. This suggests (S)-2-Amino-3-cyclohexylpropanoic acid hydrate could be studied as an analogue of natural amino acids, potentially mimicking their functions in biological processes []. Research on other amino acid analogues can be found on PubChem [].
Organic Synthesis
The molecule's structure also incorporates a cyclohexyl ring. Compounds containing cyclohexyl rings are found in many biologically active molecules and pharmaceuticals []. Therefore, (S)-2-Amino-3-cyclohexylpropanoic acid hydrate could be a valuable intermediate or precursor in the synthesis of more complex molecules for research purposes.
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate is a chiral amino acid derivative characterized by its cyclohexyl side chain. This compound is notable for its unique structural features, which include an amino group (-NH2) and a carboxylic acid group (-COOH), making it a member of the α-amino acid family. The presence of the cyclohexyl group contributes to its hydrophobic properties, influencing its interactions with biological systems.
The chemical reactivity of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate can be analyzed in various contexts, particularly in biochemical pathways. It can undergo several types of reactions, including:
- Amine Group Reactions: The amino group can participate in nucleophilic substitutions and form amides or interact with carbonyl compounds.
- Decarboxylation: Under certain conditions, the carboxylic acid group can lose a carbon dioxide molecule, leading to the formation of primary amines.
- Peptide Bond Formation: This compound can be incorporated into peptides through condensation reactions with other amino acids.
These reactions are often facilitated by enzymes that catalyze metabolic pathways in biological systems, emphasizing the importance of this compound in biochemical processes
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate exhibits significant biological activity. Its structural characteristics allow it to interact with various biological targets, including receptors and enzymes. Some potential biological activities include:
The synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate can be achieved through several methods:
- Enzymatic Synthesis: Utilizing specific enzymes to facilitate the formation of the amino acid from precursor molecules.
- Chemical Synthesis: Traditional organic synthesis methods involving the reaction of cyclohexyl derivatives with appropriate reagents to introduce the amino and carboxylic acid functionalities.
- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques can be employed to isolate the (S)-enantiomer.
These methods highlight the versatility and complexity involved in synthesizing this compound .
(S)-2-Amino-3-cyclohexylpropanoic acid hydrate has several potential applications:
- Pharmaceuticals: Its ability to modulate neurotransmitter activity makes it a candidate for developing treatments for neurological disorders.
- Biotechnology: Used as a building block in peptide synthesis for research and therapeutic development.
- Nutraceuticals: Its antioxidant properties may be harnessed in dietary supplements aimed at improving health outcomes.
Research into the interaction of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate with biological systems is crucial for understanding its pharmacological potential. Interaction studies often involve:
- Binding Affinity Assays: To evaluate how effectively the compound binds to specific receptors or enzymes.
- In vitro Studies: Assessing its biological effects on cell cultures to determine cytotoxicity and efficacy.
- In vivo Studies: Investigating the compound's effects within living organisms to evaluate therapeutic potential and safety profiles .
Several compounds share structural similarities with (S)-2-Amino-3-cyclohexylpropanoic acid hydrate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Leucine | Branched-chain amino acid | Essential amino acid involved in protein synthesis |
| L-Valine | Another branched-chain amino acid | Plays a role in muscle metabolism |
| L-Tyrosine | Contains a phenolic hydroxyl group | Precursor for neurotransmitters like dopamine |
| L-Alanine | Simple aliphatic amino acid | Involved in gluconeogenesis |
The uniqueness of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate lies in its cyclohexyl side chain, which influences its hydrophobic interactions and biological activity compared to these other amino acids .
Sequence
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








